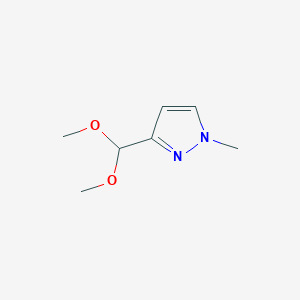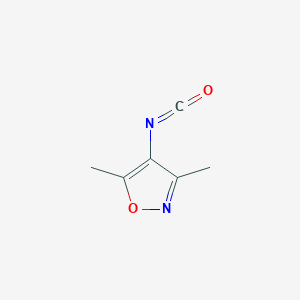
3,5-Dichloro-2,6-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2,6-dimethylpyridin-4-amine, also known as 3,5-DCM, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. 3,5-DCM is a useful reagent for the synthesis of other compounds, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Polymerization Processes
- Living Cationic Polymerization : 3,5-Dichloro-2,6-dimethylpyridin-4-amine has been studied for its role in the living cationic polymerization of vinyl monomers. Its presence stabilizes growing carbocations in the polymerization process, affecting the polymerization speed and the characteristics of the resulting polymer (Higashimura et al., 1989).
Synthetic Technology Optimization
- Improved Synthetic Processes : Research has been conducted to optimize the synthetic technology of 3,5-Dichloro-2,6-dimethylpyridin-4-amine. Modifications in the synthetic process have led to higher yields and simpler, more cost-effective production methods (Li Sheng-song, 2010).
Chemical Reactions and Synthesis
- Amination Reactions : Studies have explored the reactions of 3,5-Dichloro-2,6-dimethylpyridin-4-amine with various amines and its role in the synthesis of complex compounds. These reactions are crucial for the development of new chemical entities and intermediates (Palenik et al., 1990).
- NMR Study and Antioxidant Potency : Research has also been conducted on the synthesis of derivatives of 3,5-Dichloro-2,6-dimethylpyridin-4-amine, exploring their structural characteristics using NMR and assessing their antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Eigenschaften
IUPAC Name |
3,5-dichloro-2,6-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBQLXQVSYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345557 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-dimethylpyridin-4-amine | |
CAS RN |
50978-40-0 |
Source


|
| Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)





